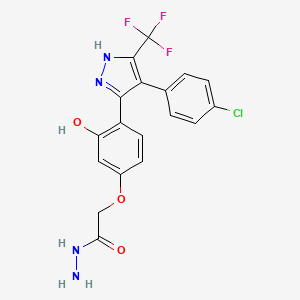

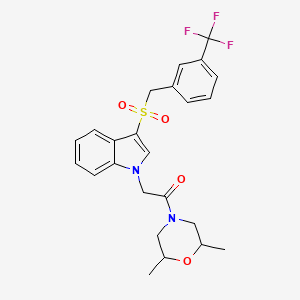

![molecular formula C21H20N2O5 B2562831 2-(furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883956-53-4](/img/structure/B2562831.png)

2-(furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

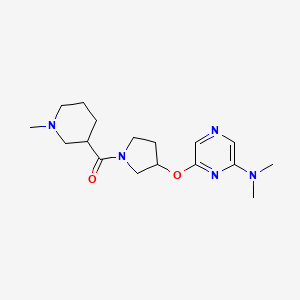

The compound “2-(furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a chromeno ring, and a pyrimidine ring. These types of compounds are often found in various fields of chemistry and biology, including medicinal chemistry and materials science .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The furan ring, chromeno ring, and pyrimidine ring would contribute to the rigidity of the molecule, while the methoxy and pentyl groups would add some flexibility .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of chemical reactions. For example, pyrimidine derivatives can undergo reactions with various nucleophiles and electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the rigidity of the molecule, and the presence of aromatic rings .Scientific Research Applications

Synthesis and Functionalization

The chemical compound 2-(furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a significant heterocyclic molecule with a broad range of applications in scientific research due to its unique structural framework. Research has demonstrated efficient synthesis methods for functionalized furan and pyrimidine derivatives, providing a foundation for further chemical modifications and applications in various fields, including pharmaceuticals and materials science. For instance, De Coen et al. (2015) outlined a straightforward synthesis pathway for functionalized furo[3,4-d]pyrimidine-2,4-diones, showing the potential for generating a diverse library of new heterocycles through Curtius rearrangement and subsequent reactions with amines (De Coen, Jatczak, Muylaert, Mangelinckx, & Stevens, 2015).

Novel Biological Activities

The compound's structural analogs have been studied for their biological activities. For example, compounds with pyrimidine and pyridazine structural fragments, based on the reactions of arylmethylidene derivatives of furan-2(3H)-ones, have shown promising biological activities. These activities include plant-growth regulatory properties, indicating the compound's potential in agricultural applications (Aniskova, Grinev, & Yegorova, 2017).

Optical and Electronic Properties

The compound and its derivatives also exhibit interesting optical and electronic properties, making them suitable for study in fields like material science. For instance, Halim and Ibrahim (2021) conducted a detailed study on the FT-IR, structural, thermochemical, and electronic absorption spectral properties of novel furo[3,2-g]chromeno[2,3-b][1,3]thiazolo[5,4-e]pyridine-2,10(3H)-dione derivatives. Their research included NLO analysis and DFT/TD-DFT studies, providing insights into the material's electronic properties and potential applications in designing new materials with specific optical characteristics (Halim & Ibrahim, 2021).

Catalysis and Synthetic Applications

The compound's framework has been utilized in catalysis and as an intermediate in synthesizing complex molecules. For example, novel methods for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones highlight the compound's utility in constructing molecules with antibacterial, fungicidal, and other pharmacologically relevant activities. These synthetic methodologies open up avenues for developing new therapeutic agents and exploring the compound's role in medicinal chemistry (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit key enzymes such as aldo-keto reductase 1c3 .

Mode of Action

Related compounds have been shown to interact with their targets, leading to inhibition of enzyme activity .

Biochemical Pathways

Similar compounds have been found to inhibit protein kinases, which play a crucial role in cellular processes such as cell growth regulation, differentiation, migration, and metabolism .

Pharmacokinetics

Most of the synthesized compounds in a related study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

Related compounds have shown promising anticancer activity against human cancer cell lines .

Action Environment

The synthesis of related compounds has been conducted in environmentally compatible conditions .

Future Directions

The future directions for this compound would depend on its applications. If it’s a drug molecule, future research could focus on improving its potency, selectivity, and pharmacokinetic properties . If it’s a material, future research could focus on improving its physical properties or finding new applications .

Biochemical Analysis

Biochemical Properties

They exert their effects through different action mechanisms, one of which is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Cellular Effects

Similar pyrimidine derivatives have shown promising anticancer activity, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrimidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

2-(furan-2-yl)-8-methoxy-3-pentylchromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c1-3-4-5-10-23-19(15-7-6-11-27-15)22-20-17(21(23)25)18(24)14-9-8-13(26-2)12-16(14)28-20/h6-9,11-12H,3-5,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHQNZNQYNQJMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=C(C=C3)OC)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-7-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2562755.png)

![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2562767.png)

![(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2562768.png)